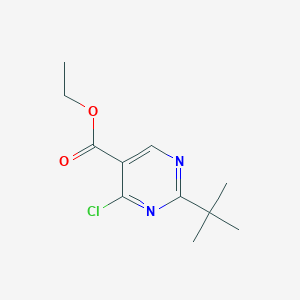

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-13-10(11(2,3)4)14-8(7)12/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHHSJEGYXWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate typically involves the reaction of 2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid+ethanol→Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Ester Hydrolysis: Formation of 2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid.

Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.71 g/mol

- CAS Number : 1011464-42-8

- Key Features : The compound features a pyrimidine core substituted with a chlorine atom at position 4, a tert-butyl group at position 2, and an ethyl ester at position 3. The tert-butyl group introduces steric bulk, while the chlorine and ester groups influence electronic properties and reactivity .

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related pyrimidine carboxylates:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The 4-chloro substituent in the target compound deactivates the pyrimidine ring, reducing susceptibility to electrophilic substitution compared to methoxy-substituted analogues (e.g., CAS 1591828-04-4) .

- Steric Hindrance : The tert-butyl group at position 2 significantly restricts access to the pyrimidine core, making nucleophilic attacks or metal-catalyzed couplings more challenging than in unsubstituted derivatives like Ethyl 4-chloropyrimidine-5-carboxylate .

Physicochemical Properties

- Solubility: The hydrochloride salt of Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate exhibits enhanced water solubility due to ionic character . Ethyl esters (e.g., target compound) are generally more lipophilic than methyl esters (e.g., Methyl 2-chloropyrimidine-5-carboxylate), affecting membrane permeability in biological systems .

- Stability : Tert-butyl groups improve metabolic stability in pharmaceutical intermediates by protecting against enzymatic degradation .

Biological Activity

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Profile

Chemical Structure:

this compound is a pyrimidine derivative characterized by the presence of a tert-butyl group and a chlorine atom, which contribute to its biological properties.

Chemical Reactions:

The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of substituted pyrimidines.

- Ester Hydrolysis: Hydrolysis can yield the corresponding carboxylic acid.

- Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, producing various derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents .

Anticancer Activity

The compound has demonstrated notable anticancer properties in vitro. For instance, it exhibited strong inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of 0.126 μM. This indicates a significant potential for selective targeting of cancer cells while sparing normal cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (normal) | >2.5 | Low |

The selectivity index indicates that this compound is considerably more effective against cancer cells than non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Modulation of Cell Signaling Pathways: It has been observed to interfere with pathways associated with cell growth and metastasis, particularly in breast cancer models .

Study on Breast Cancer

In a pharmacodynamic study using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound inhibited lung metastasis more effectively than the known compound TAE226. This study underscores the potential of this compound as a candidate for further development in cancer therapy .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Mycobacterium tuberculosis, demonstrating that variations of pyrimidine derivatives could inhibit bacterial growth effectively. The findings suggest that structural modifications might enhance activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate, and how can reaction progress be monitored?

- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core. For example, tert-butyl and chloro groups are introduced via nucleophilic substitution or coupling reactions. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and ensure completion. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity by identifying characteristic peaks (e.g., tert-butyl protons at ~1.3 ppm, ester carbonyl at ~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like the ester carbonyl (~1700 cm⁻¹). Purity is assessed via HPLC or melting point analysis .

Q. How does the tert-butyl group influence the compound’s stability in different solvents?

- Methodology : The tert-butyl group enhances steric hindrance, reducing reactivity in polar protic solvents (e.g., water). Stability tests involve incubating the compound in solvents like DMSO, ethanol, or aqueous buffers at varying pH, followed by UV-Vis spectroscopy or NMR to detect decomposition. Comparative studies with analogs lacking the tert-butyl group reveal its role in kinetic stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology : Contradictions in unit cell parameters or bond lengths may arise from twinning or disorder. SHELXL refinement (e.g., using TWIN/BASF commands) can model twinning, while Hirshfeld surface analysis identifies intermolecular interactions affecting packing. Cross-validation with PXRD patterns ensures structural consistency .

Q. What strategies optimize the yield of nucleoside analogues synthesized from this compound under varying conditions?

- Methodology : The 4-chloro group serves as a leaving group for nucleophilic substitution with sugar moieties. Optimizing reaction conditions (e.g., using DMA as a solvent at 80°C with K₂CO₃ as a base) enhances coupling efficiency. Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and solvent polarity to maximize yield .

Q. How do competing side reactions during synthesis affect purity, and what purification methods mitigate this?

- Methodology : By-products (e.g., di-substituted pyrimidines) may form due to over-alkylation. LC-MS identifies impurities, while preparative HPLC or size-exclusion chromatography separates them. Solvent screening for recrystallization (e.g., ethyl acetate/hexane mixtures) improves crystal purity .

Q. What methods assess the compound’s biological activity in enzyme inhibition studies?

- Methodology : Kinetic assays (e.g., fluorescence-based or calorimetry) measure inhibition constants (Kᵢ) against target enzymes like kinases. Structural analogs with modified substituents (e.g., replacing chloro with methoxy) are tested to establish structure-activity relationships (SAR). Molecular docking predicts binding modes, validated by X-ray crystallography of enzyme-inhibitor complexes .

Data Analysis and Contradiction Handling

Q. If NMR spectra show unexpected peaks, how can researchers distinguish impurities from structural isomers?

- Methodology : 2D NMR (COSY, HSQC, HMBC) resolves spin systems and connectivity, differentiating isomers (e.g., regioisomers at the pyrimidine ring) from impurities. Spiking experiments with synthetic isomers or GC-MS analysis of volatile impurities provide further clarity .

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

- Methodology : Arrhenius plots derived from kinetic studies in solvents like THF, DMF, or toluene quantify activation energies. Polar solvents stabilize transition states in Suzuki-Miyaura couplings, while elevated temperatures (60–100°C) accelerate reaction rates. In situ IR spectroscopy monitors real-time intermediate formation .

Tables: Key Data for Methodological Reference

| Property | Analytical Technique | Typical Observations |

|---|---|---|

| Molecular Weight | HRMS | [M+H]⁺ calculated: 257.08; observed: 257.07 |

| Ester Carbonyl | FT-IR | ~1705 cm⁻¹ (C=O stretch) |

| tert-butyl Protons | ¹H NMR | δ 1.32 (s, 9H) |

| Crystallographic Disorder | SHELXL Refinement | BASF parameter < 0.5 indicates minor twinning |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.